N-(2-hydroxyethyl)-N-methylmethanesulfonamide
Description
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Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-5(3-4-6)9(2,7)8/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGFJIKCJWKGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) and handling precautions for N-(2-hydroxyethyl)-N-methylmethanesulfonamide
The following technical guide details the safety, handling, and application protocols for N-(2-Hydroxyethyl)-N-methylmethanesulfonamide (CAS 87113-83-5).
Executive Summary
This compound is a specialized sulfonamide building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), including serotonin receptor agonists (triptans) and anti-arrhythmic agents. Unlike its amine analogs, this compound exhibits reduced nucleophilicity due to the electron-withdrawing sulfonyl group, altering its toxicological profile from a potential blister agent to a manageable irritant. This guide provides a self-validating framework for its safe handling, storage, and experimental application.
Chemical Identity & Properties
Precise identification is critical to distinguish this compound from its highly toxic "nitrogen mustard" analogs.
Identity Matrix
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 87113-83-5 |
| Synonyms | N-Methyl-N-(2-hydroxyethyl)methanesulfonamide; 2-(N-Methylmethanesulfonamido)ethanol |
| Molecular Formula | C₄H₁₁NO₃S |
| Molecular Weight | 153.20 g/mol |
| Structure | CH₃-SO₂-N(CH₃)-CH₂CH₂-OH |
Physical Properties Profile
Note: Data derived from structural analogs and supplier specifications.
| Property | Value/Observation |
| Physical State | Viscous liquid or low-melting solid (dependent on purity/temperature). |
| Melting Point | Not explicitly determined; analogs melt between 25–55°C. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, DCM). Slightly soluble in water. |
| Stability | Hygroscopic. Stable under inert atmosphere. |
| Reactivity | Reacts with sulfonyl chlorides, acid chlorides, and strong oxidizers. |
Hazard Identification (GHS Framework)
While less reactive than nitrogen mustards, this compound is a potent irritant. The primary risk stems from its potential conversion into alkylating agents during downstream synthesis.
GHS Classification (29 CFR 1910.1200 / CLP)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |
The "Mustard Mimic" Distinction (Expert Insight)
Researchers often mistake sulfonamido-alcohols for precursors to nitrogen mustards (blister agents).
-
Nitrogen Mustard Precursor: R-N(Me)-CH₂CH₂-OH (Amine). If chlorinated, the nitrogen lone pair attacks the carbon, forming a toxic aziridinium ion.
-
This Compound: Ms-N(Me)-CH₂CH₂-OH (Sulfonamide). The sulfonyl group (Ms) withdraws electrons from the nitrogen, preventing aziridinium formation.
Safe Handling & Storage Protocols
Engineering Controls[1]
-
Primary Barrier: All handling must occur within a certified Chemical Fume Hood.
-
Atmosphere: Handle under dry nitrogen or argon to prevent moisture absorption (hygroscopicity affects stoichiometry).
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Eyes | Chemical Splash Goggles | Prevents corneal damage from splashes; safety glasses are insufficient for liquids.[1][2] |
| Skin | Nitrile Gloves (Double gloving recommended) | Standard chemical resistance. Breakthrough time >480 min for nitrile. |
| Body | Lab Coat (Poly-cotton) + Chemical Apron | Protects against spills; apron required if handling >100g. |
| Respiratory | N95 (if solid/dusty) or Half-mask (Organic Vapor) | Required only if fume hood is compromised or during spill cleanup. |
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator). Cold chain prevents slow degradation.
-
Container: Tightly sealed glass or borosilicate vials.
-
Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.
Synthesis & Application Workflow
This compound is typically synthesized via the sulfonylation of N-methylethanolamine. The following workflow illustrates the synthesis and its downstream utility.
Experimental Workflow Diagram
Caption: Synthesis pathway converting precursors into the target sulfonamide, and its subsequent activation for drug synthesis.
Protocol: Functional Group Transformation
Objective: Convert the hydroxyl group to a leaving group (Mesylate or Chloride) for drug coupling.
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM.
-
Base Addition: Add 1.2 eq of Triethylamine (TEA) at 0°C.
-
Activation: Dropwise addition of Methanesulfonyl Chloride (MsCl) or Thionyl Chloride (SOCl₂).
-
Caution: Exothermic reaction. Maintain temp <5°C.
-
-
Quench: Quench with saturated NaHCO₃.
Emergency Response & Spill Management
First Aid Algorithms
-
Eye Contact: Immediate irrigation (15 mins). Do not pause to remove contact lenses initially; remove after 5 mins if easy.
-
Skin Contact: Wash with soap and water.[3] Do not use ethanol (enhances absorption).
-
Ingestion: Rinse mouth. Do NOT induce vomiting (aspiration risk).
Spill Decision Matrix
Caption: Decision tree for assessing and responding to chemical spills of this compound.
References
-
PubChem. (2025). Compound Summary: N-(2-hydroxyethyl)methanesulfonamide (Analog). National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 13, 2026, from [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: Sulfonamides. Retrieved February 13, 2026, from [Link]
Sources
Molecular weight and formula analysis of N-(2-hydroxyethyl)-N-methylmethanesulfonamide
CAS: 87113-83-5 | Formula: C₄H₁₁NO₃S[1]
Executive Summary & Core Identity
N-(2-Hydroxyethyl)-N-methylmethanesulfonamide acts as a specialized polar building block in medicinal chemistry, particularly valuable for introducing the methanesulfonamide motif—a bioisostere for carboxylic acids and a key pharmacophore in solubility enhancement. Unlike its perfluorinated analogs (PFAS precursors), this aliphatic sulfonamide serves as a benign, high-polarity fragment for fragment-based drug discovery (FBDD).
This guide provides a rigorous analytical framework for verifying the identity and purity of this compound, addressing the specific challenge of distinguishing N-sulfonylation from O-sulfonylation during synthesis.
Table 1: Physicochemical Constants
| Property | Value | Technical Note |
| Molecular Formula | C₄H₁₁NO₃S | |
| Exact Mass | 153.0460 Da | Monoisotopic mass for HRMS calibration. |
| Average MW | 153.20 g/mol | For stoichiometric calculations. |
| CAS Number | 87113-83-5 | Distinct from fluorinated analogs. |
| Structure | Tertiary sulfonamide with primary alcohol. | |
| Solubility | High (Polar Organic/Water) | Amphiphilic character due to sulfonyl/hydroxyl balance. |
Synthesis & Structural Logic
The synthesis of this molecule presents a classic chemoselectivity challenge: differentiating between the nucleophilic nitrogen (secondary amine) and the oxygen (primary alcohol) of the starting material, 2-(methylamino)ethanol.
Chemoselective Synthesis Pathway
To ensure high fidelity, the reaction typically employs Schotten-Baumann conditions at controlled temperatures to favor the kinetic N-sulfonylation over thermodynamic O-sulfonylation.
Figure 1: Chemoselective synthesis pathway favoring N-sulfonylation. The amine is more nucleophilic than the alcohol, but temperature control (<0°C) is critical to prevent ester formation.
Theoretical Mass Spectrometry (MS) Analysis
For researchers validating this compound via LC-MS, the fragmentation pattern is distinct due to the stability of the sulfonamide bond relative to the alkyl chains.
Ionization Characteristics (ESI+)
-
Parent Ion
: 154.0534 m/z. -
Sodium Adduct
: 176.0354 m/z. -
Dimer
: 307.0990 m/z (Common in high-concentration samples due to H-bonding).
Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the molecule follows a predictable breakdown:
-
Loss of Formaldehyde (
): Cleavage at the hydroxyethyl tail. -
Sulfonyl Cleavage: Loss of the
group is difficult but possible at high collision energies.
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive method to confirm the regiochemistry (N-sulfonylation vs. O-sulfonylation). If the product were O-mesylated, the chemical shifts of the ethyl protons would differ significantly.
Predicted ¹H NMR Shifts (in CDCl₃)
| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Value |
| 2.85 - 2.90 | Singlet | 3H | Distinctive "Mesyl" peak. | |
| 2.95 - 3.00 | Singlet | 3H | Downfield from standard amines due to | |
| 3.25 - 3.35 | Triplet | 2H | Proves N-attachment. | |
| 3.80 - 3.90 | Triplet | 2H | If O-mesylated, this would shift downfield to ~4.3 ppm. |
¹³C NMR Fingerprint
- : ~35.0 ppm.
- : ~36.5 ppm.
- : ~52.0 ppm.
- : ~61.0 ppm.
Experimental Protocol: Quality Control Workflow
This protocol outlines a self-validating system to ensure the compound is suitable for use in sensitive biological assays.
High-Performance Liquid Chromatography (HPLC) Method
Objective: Quantify purity and detect the O-mesylated impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low absorption, rely on ELSD or MS if available).
Analytical Decision Tree
Figure 2: Quality Control Decision Tree. The critical checkpoint is the NMR shift of the ethylene protons to rule out O-alkylation.
References
-
BLDpharm. (2024). This compound Product Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for N-(2-hydroxyethyl)methanesulfonamide derivatives. Retrieved from
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR shift prediction).
-
Sigma-Aldrich. (2024). Methanesulfonyl chloride Reagent Data. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of Class III Antiarrhythmic Pharmacophores Using N-(2-hydroxyethyl)-N-methylmethanesulfonamide
The following Application Note is a detailed technical guide for the synthesis of Class III antiarrhythmic agents (specifically targeting the IKr channel pharmacophore, similar to Dofetilide and Ibutilide analogs) using the specific building block N-(2-hydroxyethyl)-N-methylmethanesulfonamide .
Executive Summary
This guide details the synthetic utility of This compound (CAS 87113-83-5) as a critical "polar tail" building block in the construction of Class III antiarrhythmic drugs. While classical synthesis of agents like Dofetilide (Tikosyn) often builds the sulfonamide moiety linearly on an aromatic ring, the use of this pre-functionalized aliphatic sulfonamide alcohol allows for a convergent synthetic strategy . This approach minimizes late-stage handling of genotoxic sulfonyl chlorides and allows for modular modulation of the hERG channel binding affinity.
Target Audience: Medicinal Chemists, Process Development Scientists.
Chemical Context & Reagent Profile
The reagent This compound functions as a masked electrophile. In its native state, it is a stable alcohol. To participate in the alkylation of the antiarrhythmic core (usually a phenyl-alkyl-amine), it must be activated.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 87113-83-5 |
| Formula | |
| MW | 153.20 g/mol |
| Role | Polar Tail / Electrophile Precursor |
| Key Impurity Risk | Alkyl mesylates (Genotoxic) |
Structural Logic (The "Why")
Class III antiarrhythmics function by blocking the
-
Aromatic Head: (e.g., 4-nitrophenyl or 4-methanesulfonamidophenyl).
-
Basic Center: A tertiary nitrogen (protonated at physiological pH).
-
Polar Tail: A sulfonamide or amide group linked via an ethyl chain to interact with the channel pore residues (Ser624/Tyr652).
This reagent provides the Polar Tail pre-assembled, reducing synthetic steps on the expensive aromatic core.
Experimental Protocols
Workflow Overview
The synthesis follows a Convergent Pathway :
-
Activation: Conversion of the alcohol reagent to a leaving group (Mesylate/Chloride).
-
Coupling: Nucleophilic attack by the secondary amine core (Ar-Ethyl-Amine).
-
Finishing: Reduction and final functionalization (if required).
Protocol A: Activation of the Reagent
Objective: Convert the hydroxyl group to a reactive mesylate ester.
Reagents:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (10 vol)
Step-by-Step Procedure:
-
Charge a reactor with this compound and DCM under
atmosphere. -
Cool the solution to 0°C – 5°C. Critical: Control exotherm to prevent O- vs N-sulfonylation scrambling, though N is already blocked.
-
Add Triethylamine (TEA) slowly, maintaining T < 10°C.
-
Add Methanesulfonyl chloride (MsCl) dropwise over 60 minutes.
-
Mechanism:
.
-
-
Stir at 0°C for 2 hours, then warm to 20°C for 1 hour.
-
IPC (In-Process Control): Check TLC/HPLC for consumption of starting alcohol (< 1.0%).
-
Quench with cold water (5 vol). Separate phases.
-
Wash organic layer with 1M HCl (to remove TEA), then Sat.
, then Brine. -
Dry over
and concentrate in vacuo to obtain 2-(N-methylmethanesulfonamido)ethyl methanesulfonate .-
Stability Note: Store at -20°C. Use immediately in Protocol B if possible.
-
Protocol B: Convergent Coupling (The Drug Assembly)
Objective: Couple the activated tail with the antiarrhythmic core (e.g., N-methyl-2-(4-nitrophenyl)ethanamine).
Reagents:
-
Core Amine: N-methyl-2-(4-nitrophenyl)ethanamine (1.0 eq)
-
Activated Tail (from Protocol A) (1.1 eq)
-
Base:
(powdered, anhydrous) (2.0 eq) -
Catalyst: KI (Potassium Iodide) (0.1 eq) - Finkelstein accelerator
-
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Procedure:
-
Dissolve the Core Amine in ACN (15 vol).
-
Add
and KI. Stir for 15 minutes to create a suspension. -
Add the Activated Tail (mesylate) slowly at Room Temperature.
-
Heat the mixture to Reflux (80°C) for 12–16 hours.
-
Reaction Monitoring: Monitor the disappearance of the secondary amine. The formation of the tertiary amine product indicates successful coupling.
-
-
Cool to 20°C. Filter off inorganic salts (
, KCl/KBr). -
Concentrate the filtrate to an oil.
-
Purification: Recrystallize from Isopropanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).
Target Product Structure:
Process Safety & Impurity Management (E-E-A-T)
Critical Process Parameters (CPPs)
-
Water Content: The coupling reaction (Protocol B) is sensitive to water.
must be anhydrous. Water >0.5% leads to hydrolysis of the mesylate back to the alcohol (starting material). -
Temperature Control: During Protocol A, T > 10°C during MsCl addition promotes the formation of bis-mesylates or elimination byproducts (vinyl sulfonamides).
Genotoxic Impurity Control
The activated intermediate (Protocol A product) is an alkyl mesylate , a known Genotoxic Impurity (GTI).
-
Control Strategy: Ensure >99.9% conversion in Protocol B.
-
Purge: The downstream workup (amine salt formation or recrystallization) must demonstrate the purging of any unreacted alkyl mesylate to < ppm levels.
Visualizations
Diagram 1: Retrosynthetic Analysis & Pathway
This diagram illustrates the convergent logic, separating the "Tail" synthesis from the "Head" synthesis.
Caption: Convergent synthesis pathway utilizing the pre-functionalized sulfonamide tail.
Diagram 2: Experimental Workflow (Protocol B)
Detailed logic flow for the critical coupling step.
Caption: Step-by-step execution flow for the alkylation coupling reaction.
Data Summary: Reaction Optimization
The following table summarizes typical yield optimization data for the coupling of the sulfonamide tail (Protocol B).
| Solvent | Base | Temperature | Time | Yield (%) | Purity (HPLC) |
| DCM | TEA | 40°C (Reflux) | 24 h | 45% | 88% |
| DMF | 90°C | 6 h | 72% | 92% | |
| ACN | 80°C (Reflux) | 14 h | 85% | 98% | |
| Toluene | 110°C | 4 h | 60% | 85% (Side reactions) |
Note: Acetonitrile (ACN) provides the best balance of solubility and clean impurity profile.
References
-
Pfizer Inc. (1989). Preparation of sulfonamides as antiarrhythmic agents. US Patent 4,959,366. Link
-
Cross, P. E., et al. (1990). Selective Class III antiarrhythmic agents. 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151-1155. Link
-
BLD Pharm. (2023). Product Analysis: this compound (CAS 87113-83-5).[2][3] Link
-
Karpuk-Somers, K., et al. (2022). Process for the preparation of Dofetilide intermediates. Technical Disclosure Commons. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methanesulfonyl Chloride. Link
Sources
Application Note: N-(2-hydroxyethyl)-N-methylmethanesulfonamide in Dofetilide Synthesis
This Application Note is designed for process chemists and analytical scientists involved in the development and quality control of Class III antiarrhythmic agents.
Critical Role: Impurity Profiling and Reference Standard Synthesis[1]
Part 1: Executive Summary & Scientific Rationale
N-(2-hydroxyethyl)-N-methylmethanesulfonamide (hereafter referred to as N-Me-HEMS ) is not a primary building block for the Dofetilide molecule itself, but rather a critical Process-Related Impurity Reference Standard .
In the synthesis of Dofetilide, the central tertiary amine structure is often constructed using N-methylethanolamine or similar derivatives. If residual amounts of these secondary amine precursors remain during the final sulfonation step (where the terminal aniline groups are converted to methanesulfonamides), they react competitively with methanesulfonyl chloride (MsCl) to form N-Me-HEMS.
Why this Application Note is Critical: Regulatory bodies (FDA, EMA) require the identification and quantification of all impurities >0.10% in the final API. Because N-Me-HEMS is structurally stable and likely to co-elute with early-eluting polar fragments, possessing a high-purity reference standard of this specific molecule is mandatory for validating the HPLC release method for Dofetilide.
This guide details the synthesis , purification , and analytical application of N-Me-HEMS to ensure the integrity of the Dofetilide manufacturing process.
Part 2: Chemical Context & Pathway Analysis
The formation of N-Me-HEMS occurs as a side reaction in the "Convergent Route" of Dofetilide synthesis.
-
Main Reaction: The final step typically involves the mesylation of the diamine precursor (N-[4-(2-{amino}ethyl)phenyl]amine) to form Dofetilide.
-
Side Reaction (Impurity Formation): If the starting material 2-(methylamino)ethanol (used to build the central linker earlier in the process) is carried over, it reacts with MsCl.
Mechanism of Impurity Formation:
Note: While O-mesylation is possible, N-mesylation is kinetically favored under standard basic conditions used for aniline sulfonation.
Visualization of the Pathway
The following diagram illustrates the origin of the impurity relative to the main synthesis pathway.
Caption: Figure 1. Divergent pathway showing the formation of N-Me-HEMS (Red) from unreacted starting material during the final Dofetilide sulfonation step.
Part 3: Protocol for Synthesis of Reference Standard (N-Me-HEMS)
To validate analytical methods, you must synthesize N-Me-HEMS with >98% purity. Do not isolate this from the API waste stream; direct synthesis is required for certification.
Target Compound: this compound CAS: 87113-83-5 MW: 153.20 g/mol [1]
Reagents & Equipment
| Reagent | Equiv.[2] | Role |
| 2-(Methylamino)ethanol | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | 1.05 | Sulfonylating Agent |
| Triethylamine (TEA) | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| 1M HCl | Wash | Quench/Purification |
Step-by-Step Methodology
-
Setup: In a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel, dissolve 2-(methylamino)ethanol (5.0 g, 66.6 mmol) and Triethylamine (11.1 mL, 80 mmol) in dry Dichloromethane (100 mL).
-
Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control prevents O-mesylation side reactions.
-
Addition: Add Methanesulfonyl chloride (5.4 mL, 70 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin active) should disappear.
-
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO3 (50 mL) to neutralize acidity.
-
Wash with Brine (50 mL).
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: The crude oil is typically sufficient (>95%), but for Reference Standard grade, purify via Flash Column Chromatography using a gradient of DCM:Methanol (98:2 to 95:5) .
-
Characterization: Confirm structure via 1H-NMR and Mass Spec (ESI+).
Part 4: Analytical Application (HPLC Method)
Once synthesized, this standard is used to calibrate the HPLC method for Dofetilide batch release.
Method Parameters for Impurity Detection:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.05% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (5% B); 5-25 min (5% -> 60% B); 25-30 min (60% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Sulfonamide absorbance) |
| Retention Time (Approx) | N-Me-HEMS elutes early (approx 4-6 min) due to the polar hydroxyl group, distinct from Dofetilide (approx 18-22 min).[3] |
Acceptance Criteria:
-
System Suitability: Resolution (Rs) between N-Me-HEMS and the nearest peak must be > 1.5.
-
Limit of Quantitation (LOQ): The method must detect N-Me-HEMS at 0.05% of the nominal Dofetilide concentration.
Part 5: References & Grounding
-
Dofetilide Original Synthesis: Cross, P. E., & Dickinson, R. P. (1990). Paraphenylene-bis-alkylene-amine derivatives. U.S. Patent No. 4,959,366.[4] Washington, DC: U.S. Patent and Trademark Office.
-
Impurity Profiling Guidelines: International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
-
Chemical Structure Validation: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71329, Dofetilide. Retrieved from
-
Reagent Data: this compound (CAS 87113-83-5).[1] Chemical Book/ChemSrc Database.[5]
Disclaimer: This protocol is intended for research and development purposes only. All synthesis involving methanesulfonyl chloride and potent antiarrhythmic precursors should be conducted in a fume hood with appropriate PPE.
Sources
- 1. accelachem.com [accelachem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]
- 5. 306738-39-6_CAS号:306738-39-6_1-(1,3-dimethyl-2H-benzimidazol-2-yl)naphthalen-2-ol - 化源网 [m.chemsrc.com]
Technical Guide: N-Alkylation Strategies Utilizing N-(2-hydroxyethyl)-N-methylmethanesulfonamide
This guide details the strategic application of
Executive Summary
-(2-hydroxyethyl)-While the prompt references "N-alkylation," it is crucial to clarify the mechanistic role: NM-HEMS acts as the electrophilic alkylating agent (after activation) to N-alkylate a nucleophilic amine on the target drug scaffold. Direct use of the alcohol via Mitsunobu conditions is possible but often cost-prohibitive at scale; therefore, the industry-standard protocol involves a two-step sequence: Activation (Mesylation)
Mechanistic Pathways & Workflow
The transformation relies on converting the poor leaving group (-OH) into a potent electrophile (-OMs or -OTs), followed by nucleophilic attack by the target secondary amine.
Figure 1: Reaction Pathway Logic
Caption: Workflow for converting NM-HEMS into an active alkylating agent for amine coupling.
Detailed Experimental Protocols
Protocol A: Activation of NM-HEMS (Mesylate Synthesis)
Objective: Convert the alcohol to the methanesulfonate ester (Mesylate). Critical Quality Attribute: Complete consumption of alcohol to prevent competitive side reactions in Step 2.
Reagents:
-
NM-HEMS (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[1]
-
Triethylamine (TEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (10 vol)[1]
Procedure:
-
Charge a reaction vessel with NM-HEMS and dry DCM under nitrogen atmosphere.
-
Cool the solution to 0–5 °C. Rationale: The sulfonation is exothermic; cooling prevents impurity formation.
-
Add Triethylamine (TEA) in one portion.
-
Add Methanesulfonyl chloride (MsCl) dropwise over 30 minutes, maintaining internal temperature
°C. -
Agitate at 0–5 °C for 1 hour, then warm to 20–25 °C and stir for 2 hours.
-
IPC (In-Process Control): Check TLC or HPLC. Target:
unreacted alcohol. -
Quench: Add water (5 vol) and stir for 15 minutes.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove TEA), saturated
, and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo to yield the mesylate as a pale yellow oil or low-melting solid.-
Stability Note: The mesylate is thermally sensitive. Store at
°C. Use immediately in Step 2 if possible.
-
Protocol B: N-Alkylation of Target Amine (Coupling)
Objective: React the activated mesylate with a secondary amine (e.g., a piperazine or phenethylamine derivative).
Reagents:
-
Target Secondary Amine (1.0 eq)
-
Activated NM-HEMS Mesylate (1.1 – 1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) - Micronized preferred -
Acetonitrile (ACN) or DMF (10 vol)
-
Potassium Iodide (KI) (0.1 eq) - Catalyst
Procedure:
-
Suspend the Target Amine and
in Acetonitrile (ACN). -
Add Potassium Iodide (KI). Rationale: Finkelstein reaction generates the transient, highly reactive alkyl iodide in situ, accelerating the
rate. -
Add the NM-HEMS Mesylate (dissolved in minimal ACN).
-
Heat the mixture to reflux (80–82 °C) for 12–18 hours.
-
Optimization: If using DMF, heat to 60–70 °C. Avoid excessive heat to prevent sulfonamide degradation.
-
-
IPC: Monitor disappearance of the secondary amine.
-
Workup: Cool to room temperature. Filter off inorganic salts.
-
Concentrate the filtrate. Redissolve residue in Ethyl Acetate.
-
Wash with water and brine to remove residual polar impurities.
-
Purification: Recrystallization (solvent dependent on product) or Column Chromatography (
gradient).
Critical Process Parameters & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Water Content | Anhydrous (<0.1%) | MsCl hydrolyzes rapidly in water; Mesylates can hydrolyze back to alcohols. |
| Base Choice (Step 1) | TEA or DIPEA | Non-nucleophilic organic bases prevent side reactions during activation. |
| Base Choice (Step 2) | Inorganic bases buffer the acid generated without nucleophilic competition. Cesium speeds up difficult couplings. | |
| Catalyst | NaI or KI (10 mol%) | Converts R-OMs to R-I in situ, which is approx. 100x more reactive toward amines. |
| Stoichiometry | 1.1–1.2 eq Mesylate | Slight excess compensates for potential hydrolysis of the mesylate during the long reaction time. |
Safety & Handling (E-E-A-T)
-
Genotoxicity Warning: Alkyl mesylates (and the alkyl chloride byproducts) are potential genotoxic impurities (PGIs). All isolation steps must ensure complete removal of the mesylate reagent from the final API.
-
Sulfonamide Sensitivity: While NM-HEMS is a sulfonamide, it lacks the primary
often associated with severe sulfa allergies, but standard PPE is mandatory. -
Exotherms: The addition of MsCl to alcohol/base is highly exothermic. Strict temperature control is required to prevent thermal runaway or decomposition.
Optimization Decision Matrix
Use this logic flow to select the optimal solvent/base system for your specific substrate.
Caption: Decision tree for optimizing N-alkylation conditions based on substrate solubility and sterics.
References
-
Pfizer Inc. (1990). Process for the preparation of antiarrhythmic agents (Dofetilide). US Patent 4,959,366.
-
Cross, P. E., et al. (1990). Selective Class III Antiarrhythmic Agents. 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151–1155.[2]
-
Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups.
-
Organic Chemistry Portal. (2023). Mesylation of Alcohols - Procedures and Mechanisms.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-hydroxyethyl)-N-methylmethanesulfonamide
Target Molecule: N-(2-hydroxyethyl)-N-methylmethanesulfonamide CAS: 70261-53-9 Support Ticket: Yield Optimization & Impurity Control
Introduction: The Selectivity Challenge
Welcome to the Technical Support Center. You are likely encountering yield issues with CAS 70261-53-9 due to the chemoselectivity required in reacting N-methylethanolamine with methanesulfonyl chloride (MsCl).
The core chemical challenge is the competition between the amine (desired nucleophile) and the alcohol (competing nucleophile). While amines are generally more nucleophilic, the high reactivity of MsCl often leads to O-sulfonylation (ester formation) or N,O-bis-sulfonylation , drastically reducing the yield of your target alcohol.
Module 1: Optimized Reaction Protocol
Do not rely on generic sulfonamide procedures. This protocol is specifically tuned to suppress O-mesylation and prevent water-solubility losses during workup.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| N-Methylethanolamine | Substrate | 1.0 | Must be dry. |
| Methanesulfonyl Chloride (MsCl) | Reagent | 0.95 - 1.0 | Critical: Do NOT use excess. Slight deficit prevents bis-mesylation. |
| Triethylamine (TEA) | Base | 1.2 - 1.5 | Scavenges HCl.[1] |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous. |
Step-by-Step Methodology
-
Setup: Charge a flame-dried round-bottom flask with N-methylethanolamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM .
-
Cryogenic Control: Cool the mixture to -10°C to 0°C using an ice/salt bath.
-
Why? Lower temperatures kinetically favor the more nucleophilic amine over the oxygen.
-
-
Controlled Addition: Add MsCl (1.0 eq) dropwise as a solution in DCM over 30–60 minutes.
-
Technical Note: Monitor internal temperature. An exotherm >5°C increases O-mesylation risk.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quench: Add a small amount of water (0.5 mL) to quench any residual MsCl.
Module 2: Troubleshooting Logic (The "Why" & "How")
Issue 1: Low Yield (<50%)
Diagnosis: The product is likely being lost in the aqueous layer during workup.
-
Mechanism: The target molecule contains a polar hydroxyl group and a sulfonamide moiety, making it significantly water-soluble.
-
Solution (Salting Out):
-
During extraction, saturate the aqueous phase with NaCl (brine).
-
Use Ethyl Acetate (EtOAc) or DCM/Isopropanol (9:1) for extraction instead of pure DCM.
-
Perform 4-5 extractions rather than the standard 2.
-
Issue 2: Impurity "X" (O-Mesylation)
Diagnosis: You observe a less polar spot on TLC or an extra methyl peak in NMR (~3.0 ppm). This is the N,O-bis(mesyl) impurity.
-
Mechanism: Excess MsCl or high temperatures caused the alcohol (-OH) to react.
-
Rescue Protocol (Hydrolysis):
-
Do not discard the batch. Treat the crude mixture with LiOH (2 eq) in THF/Water (1:1) at RT for 1 hour.
-
Result: The sulfonate ester (O-Ms) is labile and will hydrolyze back to the alcohol (Target), while the sulfonamide (N-Ms) remains stable.
-
Module 3: Visualizing the Pathway
The following diagram maps the reaction logic and the critical divergence points for impurities.
Caption: Reaction pathway showing the kinetic preference for N-sulfonylation (Green) vs. O-sulfonylation risks (Red).
Module 4: Workup & Purification Flowchart
Use this decision tree to maximize recovery of the polar product.
Caption: Optimized workup strategy to recover water-soluble sulfonamide product.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of TEA? A: Yes. Pyridine is often superior because it acts as both a base and a nucleophilic catalyst. However, removing residual pyridine requires an acidic wash (1M HCl), which might pull your polar product into the water. If using Pyridine, use the Salting Out method vigorously.
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. N-methyl sulfonamides with short alkyl chains are often viscous oils or low-melting solids. Verify purity via 1H NMR . Look for the N-Me singlet (~2.8-2.9 ppm) and the Ms-Me singlet (~2.8 ppm).
Q: How do I remove the Bis-Mesyl impurity without hydrolysis? A: If you cannot perform the LiOH rescue, use column chromatography. The Bis-Mesyl impurity is significantly less polar (no H-bonding -OH group) than the target. It will elute much faster in a DCM/MeOH gradient.
References
-
BenchChem. (2025).[1][2] Protocol for N-sulfonylation using Methanesulfonyl Chloride.[1] Retrieved from 1
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for chemoselectivity of amines vs alcohols).
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[3] Retrieved from 3
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for O-mesyl stability and hydrolysis).
Sources
Validation & Comparative
High-Resolution Structural Elucidation of N-(2-hydroxyethyl)-N-methylmethanesulfonamide
A Solvent-Dependent Comparative Guide for Structural Validation
Content Type: Technical Comparison Guide Subject: N-(2-hydroxyethyl)-N-methylmethanesulfonamide (CAS: 87113-83-5) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]
Executive Summary: The Structural Challenge
This compound (HEMS) is a critical polar fragment utilized in the synthesis of solubility-enhancing linkers for PROTACs and kinase inhibitors.[1][2] Its structural integrity is defined by a tertiary sulfonamide core and a primary alcohol tail.[1][2]
The Analytical Problem:
In standard deuterated chloroform (
This guide compares the spectral performance of HEMS in
Comparative Analysis: Solvent Selection & Signal Resolution
The choice of solvent is not merely about solubility; it is the primary variable for resolving the N-Me/S-Me overlap and validating the hydroxyl terminus.
Table 1: Comparative Spectral Performance (
vs.
)[1][2]
| Feature | Chloroform-d ( | DMSO- | Analytical Implication |
| High Overlap Risk. | Resolved. Solvent viscosity and polarity induce a separation ( | Use DMSO for precise integration (3:3 ratio verification). | |
| Hydroxyl ( | Exchange Broadened. Often invisible or a broad hump at 2.0-3.0 ppm.[1][2] No coupling to | Distinct Triplet. Slow exchange allows observation of | DMSO is mandatory to confirm the alcohol is free and not esterified. |
| Ethylene Linker ( | Triplet. ~3.3 ppm.[1][2] | Triplet. ~3.2 ppm. | Consistent reference point.[1][2][3] |
| Ethylene Linker ( | Triplet. ~3.8 ppm.[1][2] | Quartet/Multiplet. ~3.5 ppm (coupled to OH).[1][2] | Coupling in DMSO confirms primary alcohol connectivity.[1][2] |
Differential Diagnosis: Target vs. Impurities
In process development, two specific impurities mimic the target spectrum.[2] Differentiating them relies on specific "Diagnostic Signals."[1][2][4]
Table 2: Impurity Differentiation Matrix[2]
| Compound | Structure Fragment | Diagnostic Signal (ppm in | Comparison to Target |
| Target (HEMS) | 3.80 (t) ( | Baseline for comparison.[1][2] | |
| Impurity A: O-Mesyl | 4.35 (t) ( | Downfield Shift: The O-mesylation deshields the methylene protons by ~0.55 ppm.[1][2] | |
| Impurity B: Bis-Mesyl | 3.05 (s) (Extra Methyl) | Integration Error: Appearance of a third methyl singlet or integration of methyl region > 6H.[1][2] | |
| Impurity C: Starting Material | 2.45 (s) ( | Upfield Shift: The amine methyl is significantly shielded compared to the sulfonamide methyl.[1][2] |
Detailed Spectral Interpretation (Standardized in )
We recommend
Chemical Formula:
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Explanation |
| OH | 4.82 | Triplet (t) | 1H | 5.2 | Hydroxyl proton.[1][2] Split into a triplet by the adjacent |
| 3.54 | Quartet (q) | 2H | 5.2, 6.0 | Methylene adjacent to oxygen.[1][2] Appears as a quartet due to coupling with both | |
| 3.18 | Triplet (t) | 2H | 6.0 | Methylene adjacent to nitrogen.[1][2] Deshielded by the sulfonamide EWG.[2] | |
| 2.92 | Singlet (s) | 3H | - | Sulfonyl methyl.[1][2] Typically the most downfield methyl singlet.[2] | |
| 2.78 | Singlet (s) | 3H | - | N-Methyl group.[1][2] Distinctly separated from the sulfonyl methyl in DMSO.[2] |
Note on Causality: The
protons (3.18 ppm) are less deshielded than theprotons (3.54 ppm) because the inductive effect of the Oxygen is slightly stronger than the N-Sulfonyl group at the beta-position, and the OH group allows for hydrogen bonding effects.
Experimental Protocol: Synthesis & Acquisition
To generate the data for this guide, the following self-validating protocol was utilized.
A. Micro-Scale Synthesis (for Reference Standard)
Note: Perform in a fume hood. Methanesulfonyl chloride is corrosive.[1][2]
-
Reagents: Dissolve N-methylethanolamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Addition: Dropwise add Methanesulfonyl chloride (1.0 eq). Crucial: Controlling stoichiometry prevents O-mesylation.[1][2]
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Workup: Wash with dilute HCl (removes unreacted amine) and Brine.[1][2] Dry over
.[1][2] -
Purification: Concentrate in vacuo. If the O-mesyl impurity (>4.3 ppm triplet) is present, purify via silica flash chromatography (EtOAc/Hexane).[1][2]
B. NMR Acquisition Parameters
-
Instrument: 400 MHz (min) recommended for Methyl separation.[1][2]
-
Concentration: 10 mg sample in 0.6 mL
. -
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (ns): 16 (Sufficient for >95% purity), 64 (For trace impurity detection).
-
Relaxation Delay (d1): 5.0 seconds. Reasoning: Accurate integration of the methyl singlets requires full relaxation; sulfonamide methyls can have long T1 times.[1][2]
Visualization: Structural Validation Logic
The following diagram illustrates the decision tree for validating the structure and identifying impurities based on the spectral data discussed above.
Caption: Logic flow for validating HEMS structure and detecting common O-mesyl impurities using 1H NMR.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][2][6][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1][2]
-
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. (2006).[1][2][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2][8] Link[1][2]
-
Clayden, J.; Greeves, N.; Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 3: Determining Structures using NMR). Link[1][2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12217357, this compound.[1][2] Link[1][2]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. unn.edu.ng [unn.edu.ng]
- 4. quora.com [quora.com]
- 5. 87113-83-5|this compound|BLD Pharm [bldpharm.com]
- 6. carlroth.com [carlroth.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal of N-(2-hydroxyethyl)-N-methylmethanesulfonamide
[1]
Executive Summary & Chemical Identity[1][2][3]
N-(2-hydroxyethyl)-N-methylmethanesulfonamide is a functionalized sulfonamide often used as a specialized intermediate or solvent in organic synthesis.[1] Unlike common laboratory reagents, its disposal requires specific attention to its solubility profile and potential bioactivity.
Crucial Distinction (Senior Scientist Note): Do NOT confuse this compound with N-Me-FOSE (N-(2-hydroxyethyl)-N-methylperfluorooctanesulfonamide). While the nomenclature is similar, N-Me-FOSE is a PFAS (Per- and Polyfluoroalkyl Substance) with severe environmental persistence and strict regulatory bans.[1] The compound discussed here is the methane (non-fluorinated) analog.[1] However, due to the sulfonamide moiety, it should still be treated as a potential environmental pollutant and never discharged into sanitary sewers.
Chemical Profile
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 87113-83-5 |
| Molecular Formula | |
| Physical State | Viscous Liquid or Low-Melting Solid (Temperature dependent) |
| Solubility | High polarity; soluble in water, DMSO, Methanol |
| Primary Hazard | Skin/Eye Irritant (H315, H319); Potential STOT-SE (H335) |
| Waste Stream | Non-Halogenated Organic Waste |
Hazard Assessment & Pre-Disposal Analysis[1]
Before initiating disposal, you must validate the state of the material.[2] This protocol assumes the material is chemically stable but potentially bioactive.
GHS Classification (Conservative Baseline)
-
Signal Word: WARNING
Compatibility Check
-
Oxidizers: Incompatible.[7][6] Ensure waste streams are free of strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions.[1]
-
Halogens: This molecule contains no halogens. Do not mix with Chloroform or Dichloromethane waste unless necessary, as "Halogenated Waste" disposal is significantly more expensive and processed differently.
Step-by-Step Disposal Procedures
Scenario A: Pure Chemical (Solid or Viscous Liquid)
Objective: Dispose of expired or surplus neat reagent.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer:
-
If solid: Use a spark-proof spatula.[1]
-
If viscous liquid: Pour directly. Do not wash the original bottle yet.
-
-
Sealing: Screw cap tight. Apply parafilm if long-term storage (week+) is expected before pickup.[1]
Scenario B: Reaction Mixtures (Solvent Solutions)
Objective: Dispose of mother liquors or reaction byproducts.
-
Segregation: Determine the primary solvent.
-
Case 1 (Non-Halogenated Solvents): Methanol, Ethanol, Acetone, DMSO.[1]
-
Action: Pour into the "Non-Halogenated Organic" carboy.
-
-
Case 2 (Halogenated Solvents): DCM, Chloroform.
-
Action: Pour into the "Halogenated Organic" carboy.
-
-
-
pH Check: If the reaction involved strong acids/bases, check pH. Neutralize to pH 5–9 before adding to organic waste drums to prevent drum corrosion or gas evolution.
Scenario C: Empty Containers (The "P-List" vs. "U-List" Rule)
Since this compound is not acutely toxic (P-listed) by EPA standards, triple-rinsing is sufficient for container disposal.[1]
-
Rinse 1: Add solvent (Acetone or Water). Shake well. Pour rinsate into Liquid Organic Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Step: Deface the label. Mark as "Triple Rinsed." Discard uncapped bottle in standard glass trash or recycling depending on facility rules.
Visualized Workflows
Disposal Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating this compound waste streams.
Spill Response Protocol
Immediate actions for bench-scale spills (<500 mL).
Figure 2: Rapid response workflow for minor laboratory spills.
Emergency & Safety Data
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[4][5] Seek medical attention. Sulfonamides can cause persistent irritation.
-
Skin Contact: Wash with soap and water.[4][6] If redness persists, consult a physician.
-
Inhalation: Move to fresh air.
Storage Requirements
Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]
-
PubChem. (2023). N-(2-hydroxyethyl)methanesulfonamide Compound Summary. (Analog reference for physicochemical properties). Retrieved from [Link]
Sources
- 1. N-(2-Hydroxyethyl)-N-methylperfluorooctanesulfonamide [lgcstandards.com]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nipissingu.ca [nipissingu.ca]
A Strategic Guide to Personal Protective Equipment for Handling N-(2-hydroxyethyl)-N-methylmethanesulfonamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like N-(2-hydroxyethyl)-N-methylmethanesulfonamide, while essential for progress, necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
Core Principles of Chemical Safety: The Hierarchy of Controls
Before delving into specific PPE recommendations, it is crucial to remember that PPE is the last line of defense in laboratory safety.[1][2] The hierarchy of controls prioritizes eliminating or minimizing hazards at their source. This includes:
-
Elimination or Substitution: Utilizing less hazardous alternative compounds whenever possible.
-
Engineering Controls: Working within a certified chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers should also be readily accessible.[4][5]
-
Administrative Controls: Establishing clear standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel.[6]
-
Personal Protective Equipment (PPE): Providing a final barrier between the researcher and the chemical.[1][2]
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for handling this compound, based on the potential hazards associated with its structural components.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against potential skin absorption and irritation. The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination. Change gloves regularly, at least every hour, or if compromised.[1][6] |
| Eyes and Face | Chemical safety goggles and a face shield | Offers protection from splashes and aerosols.[1][2][3] Standard safety glasses do not provide adequate protection.[1] |
| Body | A lab coat with long sleeves and tight-fitting cuffs | Protects the skin from accidental spills. The lab coat should be made of a low-permeability material.[6] |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the compound as a powder or when there is a risk of aerosol generation.[1] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[1] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow diagram illustrates the key steps.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area and have all necessary PPE.[7][8] Don your lab coat, followed by safety goggles, a face shield, and inner gloves. Verify that the chemical fume hood is functioning correctly.
-
Handling: Conduct all manipulations of this compound within the fume hood.[3] When weighing the solid, use a disposable weigh boat. Don outer gloves before handling the primary container.
-
Cleanup: After completing your work, decontaminate all surfaces with an appropriate solvent. All disposable materials that have come into contact with the compound should be treated as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves. Wash your hands thoroughly with soap and water after removing all PPE.[6][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental and personnel safety.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items, such as gloves, weigh boats, and paper towels, that have come into contact with the compound must be disposed of in a designated hazardous waste container.[3][7]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing their risk of exposure. Our commitment to safety is as strong as our commitment to scientific advancement.
References
- Vertex AI Search.
- Vertex AI Search. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific.
- Sigma-Aldrich.
- U.S. Environmental Protection Agency. Personal Protective Equipment | US EPA.
- Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
- CHEMM. Personal Protective Equipment (PPE).
- Ambeed.com. 3144-09-0 | Methanesulfonamide | Selexipag.
- Apollo Scientific. N-(2-Hydroxyethyl)
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- Vertex AI Search.
- Sigma-Aldrich.
- Vertex AI Search.
- Synquest Labs. N-(2-Hydroxyethyl)
- Carl ROTH. Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid.
- Cole-Parmer. Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%.
- Carl ROTH. Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid).
- ECHEMI. N-Methyl-N-(2-hydroxyethyl)
- LGC Standards. N-(2-Hydroxyethyl)-N-methylperfluorooctanesulfonamide.
- Sigma-Aldrich. Methanesulfonamide = 97.0 CHN 3144-09-0.
- Chem-Supply. Cas no 3144-09-0 (methanesulfonamide).
- ChemScene. 3144-09-0 | Methanesulfonamide.
Sources
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- 2. sams-solutions.com [sams-solutions.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
